4,8-Dichloro-2-(trifluoromethyl)quinoline

Vue d'ensemble

Description

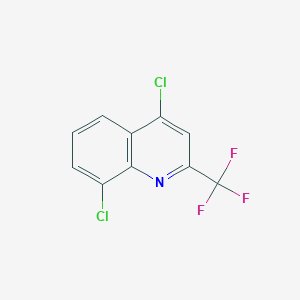

4,8-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Méthodes De Préparation

The synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline typically involves multiple steps:

Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.

Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.

Cyanation: 2-Fluoro-1,2-dichlorobenzene reacts with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.

Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to yield 2-cyano-1,2,3-trichlorobenzene.

Final Step: The final step involves the reaction of 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to produce this compound.

Analyse Des Réactions Chimiques

4,8-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4,8-Dichloro-2-(trifluoromethyl)quinoline has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fluoroborates and other quinoline derivatives.

Pharmaceutical Research: The compound serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.

Material Science: It is used in the development of materials with specific electronic and optical properties

Mécanisme D'action

The mechanism of action of 4,8-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For instance, it may act as an enzyme inhibitor, disrupting the normal function of the enzyme and affecting cellular processes .

Comparaison Avec Des Composés Similaires

4,8-Dichloro-2-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:

4,7-Dichloro-2-(trifluoromethyl)quinoline: This compound has a similar structure but differs in the position of the chlorine atoms.

2-(Trifluoromethyl)quinoline: Lacks the chlorine atoms, which can significantly alter its chemical properties and reactivity.

4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can enhance its biological activity .

Activité Biologique

4,8-Dichloro-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₀H₄Cl₂F₃N. It is characterized by two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. The synthesis typically involves several steps, starting from 2,3-dichloroquinoline and 1,2-dichlorobenzene, followed by fluorination and cyanation reactions leading to the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to act as an enzyme inhibitor, affecting cellular processes by disrupting normal enzyme functions. This compound has shown potential in various therapeutic areas, including antimicrobial and anticancer applications.

Antimicrobial Activity

This compound exhibits notable antibacterial and antifungal properties. It has been tested against several bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For instance, it has been shown to possess significant activity against Gram-positive bacteria and certain fungal species.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro studies indicated that derivatives of quinoline compounds can inhibit the proliferation of prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cells with IC50 values as low as 0.01 µM for HeLa cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 0.49 |

| K562 | 0.08 |

| HeLa | 0.01 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown antiviral activity against viruses such as dengue virus serotype 2 (DENV-2). Studies indicate that it can inhibit viral replication in vitro at sub-micromolar concentrations .

Case Studies

- Antimalarial Properties : A study on related quinoline derivatives demonstrated significant antiplasmodial activity against Plasmodium falciparum, with IC50 values lower than those of standard treatments like chloroquine. This indicates potential for further development in malaria treatment .

- Mechanistic Insights : Research on quinoline derivatives revealed their ability to disrupt tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, a well-known antitumor agent .

Propriétés

IUPAC Name |

4,8-dichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLBOMMZLXFMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371670 | |

| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-35-9 | |

| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18706-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.